molecular formula C18H22N2O2 B12750428 4-Acetyloxy-N,N-diallyltryptamine CAS No. 1445751-71-2

4-Acetyloxy-N,N-diallyltryptamine

Cat. No.: B12750428
CAS No.: 1445751-71-2
M. Wt: 298.4 g/mol
InChI Key: WRHFDIBXZYYCHO-UHFFFAOYSA-N
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Description

4-Acetyloxy-N,N-diallyltryptamine is a synthetic tryptamine derivative of interest in pharmacological and neuroscience research. As an ester derivative of a N,N-diallyltryptamine, its structure suggests potential activity as a serotonin receptor ligand, particularly at the 5-HT2A receptor subtype, which is a primary target for studying the mechanisms of classical psychedelics [https://pubmed.ncbi.nlm.nih.gov/23320943/]. The N,N-diallyl substitution is a notable modification, as it may influence receptor binding affinity, functional activity, and metabolic stability compared to simpler N-alkyltryptamines. The acetyloxy (acetate) group at the 4-position of the indole ring is a key functional group that can impact the compound's lipophilicity, pharmacokinetics, and metabolic profile. In a research setting, this compound serves as a valuable chemical tool for in vitro assays to characterize serotonin receptor binding and functional selectivity. It is used to probe structure-activity relationships (SAR) within the tryptamine chemical class, helping researchers understand how specific molecular modifications affect interactions with biological targets. All research must be conducted in compliance with applicable laws and regulations. This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1445751-71-2

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C18H22N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h4-8,13,19H,1-2,9-12H2,3H3

InChI Key

WRHFDIBXZYYCHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(CC=C)CC=C

Origin of Product

United States

Pharmacological Mechanisms and Receptor Interactions of 4 Acetyloxy N,n Diallyltryptamine

Serotonin (B10506) Receptor Agonism

The pharmacological activity of 4-Acetyloxy-N,N-diallyltryptamine is significantly defined by its interaction with serotonin (5-HT) receptors. Like many substituted tryptamines, its primary effects are believed to be mediated through agonist activity at these sites, particularly the 5-HT2A subtype. nih.govnih.gov

This compound demonstrates significant activity at the 5-HT2A receptor. nih.govwisc.edu This interaction is considered the primary mechanism for the characteristic effects of classic hallucinogens. nih.gov A widely used behavioral proxy for 5-HT2A receptor activation in animal models is the head-twitch response (HTR) in mice. nih.govwisc.edu Studies show that this compound is a potent inducer of the HTR. nih.govresearchgate.net

In comparative studies with other N,N-diallyltryptamine (DALT) analogs, this compound was found to be the most potent in inducing the HTR, suggesting strong functional agonist activity at the 5-HT2A receptor. nih.govresearchgate.net While tryptamine (B22526) hallucinogens are known to bind to multiple receptors, their effects on the HTR are primarily mediated by the 5-HT2A receptor. nih.govwisc.edu

When compared to other related tryptamines, this compound exhibits a distinct potency profile. In studies examining the head-twitch response (HTR), the rank order of potency among several DALT derivatives was determined as follows: 4-acetoxy-DALT > 5-fluoro-DALT > 5-methoxy-DALT > 4-hydroxy-DALT > DALT > 5-bromo-DALT. nih.govresearchgate.net This indicates that the 4-acetoxy substitution significantly enhances potency relative to the parent compound, DALT, and its 4-hydroxy analog, 4-HO-DALT. nih.govwisc.edu

However, it is a general observation that 4-acetoxy analogues of tryptamines may display slightly weaker binding affinities at serotonin receptors compared to their corresponding 4-hydroxy counterparts. nih.gov Despite this, the functional output, such as the HTR, can be more potent. Interestingly, research indicates that HTR potency does not always directly correlate with 5-HT2A receptor binding affinity alone. nih.govresearchgate.net A multiple regression analysis suggested that while 5-HT2A receptor activity has a positive contribution to HTR potency, 5-HT1A receptor activity may have a negative or buffering contribution. nih.govresearchgate.net

Comprehensive Receptor Binding Profiles

Comprehensive screening of this compound has revealed a broad binding profile, with affinities for various serotonin receptor subtypes as well as other non-serotonergic targets. nih.govnih.govacs.org

Studies have characterized the binding affinities of this compound across a range of human serotonin receptors. Like many psychoactive tryptamines, it binds to multiple 5-HT receptor subtypes. nih.govnih.gov Research has shown that 4-substituted tryptamines often exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. nih.gov

Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C
This compound 136 45 1143 240
4-Hydroxy-N,N-diallyltryptamine 39 129 2593 473
N,N-Diallyltryptamine (DALT) 103 701 4252 808

Data sourced from Klein et al. (2018). Lower Ki values indicate higher binding affinity.

In addition to serotonin receptors, this compound has been shown to bind to sigma (σ) receptors. nih.govacs.org Broad receptor screening studies have identified sigma 1 and sigma 2 receptors as targets for this compound. nih.govacs.org The functional consequence of this binding is not fully elucidated but represents a non-serotonergic component of its pharmacological profile.

Dopaminergic D3 Receptor Binding Characterization

4-AcO-DALT has been evaluated for its affinity towards the human dopaminergic D3 receptor. In radioligand binding assays, the compound demonstrated a low affinity for this receptor subtype. nih.govresearchgate.net The inhibition constant (Kᵢ) was determined to be greater than 10,000 nM, indicating that significant binding to the D3 receptor is unlikely at typical concentrations. wisc.edu This suggests that the dopaminergic D3 system is not a primary target for 4-AcO-DALT.

Histaminergic H1 Receptor Engagement

The interaction of 4-AcO-DALT with the human histaminergic H1 receptor has been characterized through competitive binding studies. nih.govresearchgate.net These studies revealed that the compound possesses a moderate affinity for the H1 receptor, with a reported inhibition constant (Kᵢ) of 1,170 nM. wisc.edu This level of engagement suggests that at higher concentrations, 4-AcO-DALT may exert some effects through the histaminergic system.

Serotonin Transporter Affinity and Activity

The affinity of 4-AcO-DALT for the human serotonin transporter (SERT) has been quantified to understand its potential to modulate serotonergic neurotransmission. The compound displays a moderate affinity for SERT, with a reported inhibition constant (Kᵢ) of 1,812 nM. nih.govresearchgate.netwisc.edu This indicates that 4-AcO-DALT can bind to the serotonin transporter, potentially inhibiting the reuptake of serotonin from the synaptic cleft. The functional consequence of this binding (e.g., inhibition or substrate activity) requires further specific investigation.

Interactive Table 1: Receptor and Transporter Binding Affinities of 4-AcO-DALT

TargetSpeciesBinding Affinity (Kᵢ) [nM]
Dopamine (B1211576) D3 ReceptorHuman>10,000
Histamine (B1213489) H1 ReceptorHuman1,170
Serotonin Transporter (SERT)Human1,812
Data sourced from Klein, L.M., et al. (2018). Neuropharmacology. wisc.edu

In Vitro Functional Activity Assays

To complement binding affinity data, in vitro functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. These assays measure the cellular response following receptor activation.

Calcium Mobilization Assays for 5-HT2 Subtypes

Calcium mobilization assays are a standard method for assessing the functional activity of compounds at Gq-coupled G-protein coupled receptors (GPCRs), such as the serotonin 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.govresearchgate.net Activation of these receptors initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores into the cytosol. nih.govnih.gov By using fluorescent calcium indicators, this increase in intracellular Ca²⁺ concentration can be measured, providing a direct readout of receptor activation. nih.gov The potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound can then be determined from the concentration-response curve. nih.govugent.be

While 4-AcO-DALT is known to produce a head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation, specific data from in vitro calcium mobilization assays for this particular compound are not extensively detailed in the scientific literature. nih.govnih.govcaymanchem.com Studies on other O-acetylated tryptamines have shown they generally act as agonists at 5-HT2 receptors in calcium flux assays, although often with a 10- to 20-fold lower potency compared to their 4-hydroxy counterparts. nih.govacs.org

Interactive Table 2: Functional Activity of 4-AcO-DALT at 5-HT2 Subtypes

Assay TypeReceptor SubtypePotency (EC₅₀)Efficacy (Eₘₐₓ)
Calcium Mobilization5-HT2AData Not AvailableData Not Available
Calcium Mobilization5-HT2BData Not AvailableData Not Available
Calcium Mobilization5-HT2CData Not AvailableData Not Available

Preclinical Behavioral Pharmacology of 4 Acetyloxy N,n Diallyltryptamine

Assessment of 5-HT2A Receptor-Mediated Behavioral Responses

The primary mechanism thought to underlie the characteristic effects of serotonergic hallucinogens is the activation of the serotonin (B10506) 2A (5-HT2A) receptor. nih.govnih.gov Consequently, preclinical behavioral testing for compounds like 4-Acetyloxy-N,N-diallyltryptamine focuses on assays that are sensitive to 5-HT2A receptor agonism.

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic compounds. wikipedia.orgnih.gov This behavior is a well-established and widely utilized in vivo assay for assessing the effects of 5-HT2A receptor agonists. wikipedia.orgnih.govescholarship.org The HTR is considered a reliable behavioral proxy for the potential hallucinogenic activity of a substance in humans because it can effectively distinguish between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. escholarship.orgwisc.edushulginresearch.net For instance, classic psychedelic drugs like lysergic acid diethylamide (LSD) and psilocybin consistently induce the HTR in rodents. wikipedia.org Studies have confirmed that this compound induces the HTR in mice, indicating a hallucinogen-like behavioral profile. nih.govcaymanchem.com

Quantitative analysis of the head-twitch response allows for the determination of a compound's potency (the dose required to produce a given level of response) and efficacy (the maximum response achievable). In studies involving C57BL/6J mice, this compound has been shown to be a potent inducer of the HTR. nih.govresearchgate.net When compared to other ring-substituted N,N-diallyltryptamine (DALT) derivatives, this compound demonstrated the highest potency in inducing the HTR. shulginresearch.netnih.govresearchgate.netresearchgate.net The rank order of potency was determined to be: 4-acetoxy-DALT > 5-fluoro-DALT > 5-methoxy-DALT > 4-hydroxy-DALT > DALT > 5-bromo-DALT. shulginresearch.netnih.govresearchgate.netresearchgate.netljmu.ac.uk

Interestingly, research on other 4-substituted tryptamines has shown that while O-acetylation tends to reduce in vitro potency at the 5-HT2A receptor by 10- to 20-fold compared to their 4-hydroxy analogs, it has little impact on their potency in the HTR assay. nih.govljmu.ac.uk This suggests that 4-acetoxy tryptamines may function as prodrugs in vivo, being deacetylated to their more active 4-hydroxy forms. nih.govljmu.ac.uk

Table 1: HTR Potency of N,N-diallyltryptamine Derivatives

CompoundRelative HTR Potency
This compoundHighest
5-Fluoro-N,N-diallyltryptamineHigh
5-Methoxy-N,N-diallyltryptamineModerate-High
4-Hydroxy-N,N-diallyltryptamineModerate
N,N-diallyltryptamine (DALT)Low-Moderate
5-Bromo-N,N-diallyltryptamineLowest

The time course of the HTR provides valuable information about a compound's pharmacokinetic and pharmacodynamic properties. Studies have noted that the HTR induced by this compound has an "extremely rapid onset". wisc.edushulginresearch.net This is consistent with findings for other 4-acetoxy tryptamine (B22526) analogs, where the maximal HTR response is typically observed within the first 10 minutes after administration. ljmu.ac.uk While there can be variations in the duration of action among different tryptamines, the initial response to 4-acetoxy derivatives is characteristically swift. ljmu.ac.uk

Modulation of Behavioral Endpoints by Multi-Receptor Interactions

While the 5-HT2A receptor is the primary target for inducing the HTR, tryptamine derivatives, including this compound, often bind to a range of other receptors. nih.govacs.orgnih.gov These multi-receptor interactions can modulate the primary behavioral effects. Besides serotonin receptors, binding has been observed at sigma sites, adrenergic receptors, dopamine (B1211576) receptors, and histamine (B1213489) receptors. wisc.edunih.govresearchgate.net

Tryptamine hallucinogens frequently exhibit moderate to high affinity for 5-HT1A receptors. wisc.edushulginresearch.net Activation of the 5-HT1A receptor has been shown to play a significant modulatory role in the HTR. Specifically, 5-HT1A receptor activation appears to buffer or attenuate the HTR induced by 5-HT2A receptor stimulation. wisc.edushulginresearch.netnih.gov A multiple regression analysis revealed that while 5-HT2A receptor affinity has a positive contribution to HTR potency, 5-HT1A receptor affinity has a negative contribution. wisc.edunih.govresearchgate.net This suggests an opposing interaction between these two serotonin receptor subtypes in the expression of this particular behavioral endpoint. The 5-HT1A receptor acts as a somatodendritic autoreceptor that provides negative feedback on serotonin neurons, which could explain this buffering effect. nih.gov

Comparative Behavioral Profiles with Other Tryptamine Derivatives

The behavioral profile of this compound is best understood in comparison to structurally related compounds. As previously mentioned, it is more potent in the HTR assay than its parent compound, DALT, as well as its 4-hydroxy, 5-methoxy, and 5-bromo analogs. shulginresearch.netnih.govresearchgate.netresearchgate.net The substitution at the 4-position of the indole (B1671886) ring with an acetoxy group significantly enhances its potency in this behavioral model. wisc.edushulginresearch.net

In broader comparisons with other classes of tryptamines, the behavioral effects of 4-acetoxy derivatives often parallel their 4-hydroxy counterparts in vivo, despite differences in in vitro receptor binding affinities. nih.govljmu.ac.uk For example, 4-AcO-DMT (psilacetin) and 4-HO-DMT (psilocin) have similar molar potencies in vivo. ljmu.ac.uk This reinforces the hypothesis that 4-acetoxy tryptamines like this compound likely serve as prodrugs for their corresponding 4-hydroxy metabolites. nih.govljmu.ac.uk The acetoxy group may enhance properties such as lipid solubility, potentially facilitating absorption or brain uptake, before being hydrolyzed to the active 4-hydroxy form. ljmu.ac.uk

Comparison with Ring-Substituted N,N-Diallyltryptamines

The preclinical behavioral effects of this compound (4-AcO-DALT) have been primarily investigated through the head-twitch response (HTR) in mice, a widely accepted animal model predictive of hallucinogenic potential in humans. These studies provide valuable insights into its potency and activity relative to other ring-substituted N,N-diallyltryptamines, such as the parent compound N,N-diallyltryptamine (DALT), its 4-hydroxy analog (4-HO-DALT), and its 5-methoxy analog (5-MeO-DALT).

Research has demonstrated that substitutions on the indole ring of the DALT molecule significantly influence its behavioral activity. nih.gov In HTR studies, 4-AcO-DALT has been shown to be the most potent among the tested diallyltryptamine derivatives. wikipedia.org

A key study established a clear rank order of potency for inducing the HTR in mice as follows: 4-AcO-DALT > 5-fluoro-DALT > 5-MeO-DALT > 4-HO-DALT > DALT > 5-bromo-DALT. wikipedia.org This indicates that the 4-acetoxy substitution substantially enhances the hallucinogen-like behavioral effects compared to the unsubstituted DALT and even its corresponding 4-hydroxy analog.

The median effective dose (ED50) required to elicit the HTR further quantifies these differences in potency. While specific ED50 values can vary slightly between studies, the trend remains consistent. For instance, one study reported an ED50 of 0.77 mg/kg for 4-AcO-DALT, compared to 1.83 mg/kg for 4-HO-DALT, 1.76 mg/kg for 5-MeO-DALT, and 3.42 mg/kg for the parent compound DALT. nih.gov These findings underscore the significant impact of the 4-acetoxy group on the in vivo activity of N,N-diallyltryptamine.

Interactive Data Table: Head-Twitch Response (HTR) Potency of N,N-Diallyltryptamine Analogs

CompoundED50 (mg/kg) in mice HTR testPotency Rank
This compound (4-AcO-DALT)0.771
5-fluoro-DALT-2
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT)1.763
4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT)1.834
N,N-Diallyltryptamine (DALT)3.425
5-bromo-DALT-6

Comparison with other 4-Acetoxylated Tryptamines

When comparing 4-AcO-DALT to other 4-acetoxylated tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), it is important to consider the influence of the N,N-dialkyl substituents on behavioral activity. The head-twitch response in mice remains the primary model for this comparison.

It is a widely held view that 4-acetoxy tryptamines act as prodrugs for their corresponding 4-hydroxy analogs. nih.gov This means that the acetyl group is likely cleaved in the body, releasing the more active 4-hydroxy compound. nih.gov Therefore, the in vivo potency of 4-acetoxylated tryptamines is largely a reflection of the potency of their deacetylated metabolites.

While direct head-to-head comparative studies including 4-AcO-DALT, 4-AcO-DMT, and 4-AcO-DiPT are limited, data from separate studies using the same behavioral assay (HTR in mice) allow for an indirect comparison of their potencies.

One comprehensive study on various 4-substituted tryptamines reported an ED50 value of 1.22 mg/kg for 4-AcO-DMT and 3.46 mg/kg for 4-AcO-DiPT in the mouse HTR test. Comparing these values to the ED50 of 0.77 mg/kg for 4-AcO-DALT from another study using a similar methodology suggests that 4-AcO-DALT is more potent in inducing the head-twitch response than both 4-AcO-DMT and 4-AcO-DiPT. nih.gov

Interactive Data Table: Comparative Head-Twitch Response (HTR) Potency of 4-Acetoxylated Tryptamines

CompoundN,N-SubstituentED50 (mg/kg) in mice HTR test
This compound (4-AcO-DALT)Diallyl0.77
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)Dimethyl1.22
4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)Diisopropyl3.46

Synthetic Methodologies and Precursor Chemistry of 4 Acetyloxy N,n Diallyltryptamine

Chemical Synthesis Routes

The chemical synthesis of 4-acetyloxy-N,N-diallyltryptamine can be approached through several routes, with the Speeter and Anthony tryptamine (B22526) synthesis being a foundational method for the construction of the tryptamine backbone.

The Speeter and Anthony synthesis is a well-established method for the preparation of N,N-disubstituted tryptamines japsonline.comnih.gov. The general procedure involves the reaction of an indole (B1671886) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate is then reacted with a secondary amine, in this case, diallylamine, to yield a glyoxylamide. The final step is the reduction of the glyoxylamide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to afford the desired N,N-diallyltryptamine japsonline.comnih.gov.

For the synthesis of this compound, a precursor with a protected hydroxyl group at the 4-position of the indole ring, such as 4-benzyloxyindole, is often used as the starting material. This protecting group prevents unwanted side reactions during the synthesis. The Speeter and Anthony procedure would then be followed to introduce the diallylaminoethyl side chain at the 3-position of the indole ring.

A potential synthetic scheme is outlined below:

Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride to form 4-benzyloxy-indol-3-ylglyoxylyl chloride.

Amidation: The resulting acid chloride is treated with diallylamine to produce N,N-diallyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide.

Reduction: The glyoxylamide is then reduced using a hydride reagent such as lithium aluminum hydride to yield 4-benzyloxy-N,N-diallyltryptamine.

The synthesis of the tryptamine core of this compound requires a strategic approach to introduce the necessary substituents onto the indole ring. The choice of starting materials and the sequence of reactions are crucial for an efficient synthesis.

A common strategy involves starting with a commercially available or readily synthesized 4-substituted indole. As mentioned, 4-benzyloxyindole is a suitable precursor as the benzyl group can be removed later in the synthesis to reveal the hydroxyl group for acetylation researchgate.net.

The introduction of the ethylamine (B1201723) side chain at the 3-position is a key transformation. The Speeter and Anthony method is one of the most effective ways to achieve this for N,N-disubstituted tryptamines japsonline.comnih.gov. Alternative methods for constructing the tryptamine core exist but may be less direct for this specific target molecule.

The introduction of the N,N-diallyl group is accomplished during the amidation step of the Speeter and Anthony synthesis by using diallylamine as the nucleophile japsonline.com.

The final step in the synthesis is the introduction of the 4-acetoxy group. This is typically achieved after the formation of the 4-hydroxy-N,N-diallyltryptamine intermediate. The deprotection of the 4-benzyloxy group is carried out by catalytic hydrogenation, which cleaves the benzyl ether to yield the free hydroxyl group.

Following deprotection, the 4-hydroxy-N,N-diallyltryptamine is acetylated. This can be accomplished using acetic anhydride in the presence of a base, such as pyridine or triethylamine, or under acidic conditions researchgate.net. The reaction converts the hydroxyl group at the 4-position into an acetate (B1210297) ester, yielding the final product, this compound. It is important to control the reaction conditions to prevent acetylation of the indole nitrogen.

Preparation of Reference Standards and Analogs

For analytical and forensic purposes, the preparation of high-purity reference standards of this compound is essential. These standards are used for the identification and quantification of the compound in various samples. Cayman Chemical, for instance, provides 4-acetoxy DALT (hydrochloride) as an analytical reference standard nih.govcaymanchem.com.

The synthesis of analogs of this compound can be achieved by modifying the synthetic route. For example, by using different secondary amines in the amidation step of the Speeter and Anthony synthesis, a variety of N,N-disubstituted tryptamines can be produced. Similarly, using different acylating agents in the final step can lead to a range of 4-acyloxy tryptamine analogs. The table below lists some examples of related tryptamine analogs.

Compound NameN-Substituents4-Position Substituent
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)DimethylAcetoxy
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)DiethylAcetoxy
4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)DiisopropylAcetoxy
4-Hydroxy-N,N-diallyltryptamineDiallylHydroxy

Crystallization Techniques for X-ray Analysis

Obtaining single crystals of high quality is a prerequisite for determining the three-dimensional molecular structure of this compound by X-ray crystallography. The choice of solvent and crystallization technique is critical.

A reported crystal structure of 4-acetoxy-N,N-diallyltryptammonium fumarate was obtained, indicating that the compound can be crystallized as a salt nih.gov. The formation of salts with acids like fumaric acid can often improve the crystalline properties of a compound. The crystallization of the fumarate salt of 4-AcO-DALT was achieved through slow evaporation of a solution nih.gov.

General techniques that can be applied for the crystallization of tryptamine derivatives include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. For tryptamines, common solvents for crystallization include alcohols (e.g., ethanol, methanol), acetonitrile, and mixtures with water or non-polar solvents. For the hydrochloride salt of 4-hydroxy-N,N-di-n-propyltryptamine, a psilocin analog, crystals were grown by the slow evaporation of a methylene chloride/methanol mixture nih.gov.

The crystal structure of bis(4-acetoxy-N,N-diallyltryptammonium) fumarate revealed a two-to-one ratio of the tryptammonium cation to the fumarate dianion, co-crystallized with a molecule of fumaric acid nih.gov. This detailed structural information is invaluable for understanding the compound's conformation and intermolecular interactions.

Purity Assessment of Synthesized Compounds

The purity of synthesized this compound must be rigorously assessed to ensure the absence of starting materials, reagents, and byproducts. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of tryptamines japsonline.comresearchgate.net. The purity of the sample can be determined by integrating the peak area of the main compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the analysis of volatile and thermally stable compounds. For tryptamines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. The mass spectrometer provides structural information that aids in the identification of the main compound and any impurities researchgate.net.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the desired structure and the detection of impurities. The PubChem database contains spectral information for 4-AcO-DALT nih.gov.

Mass Spectrometry (MS): In addition to its use in conjunction with chromatography, mass spectrometry can be used to determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern, which can be used for structural confirmation.

A purity of ≥98% is often required for analytical reference standards nih.govcaymanchem.com. The table below summarizes the analytical techniques commonly used for the purity assessment of tryptamines.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and quantification of the main compound and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds and impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation, and detection of impurities.
Mass Spectrometry (MS)Determination of molecular weight and structural information from fragmentation patterns.

Analytical Characterization and Detection Methodologies for 4 Acetyloxy N,n Diallyltryptamine

Spectroscopic Characterization Techniques

The following sections detail the specific analytical techniques used to characterize 4-Acetyloxy-N,N-diallyltryptamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For tryptamines, ¹H-NMR spectra are particularly useful for identifying the protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the N-alkyl substituents. While specific NMR data for 4-AcO-DALT is not detailed in the provided results, a study on the related compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) highlights the utility of this technique. swgdrug.org In that case, the NMR spectrum indicated the presence of 27 hydrogens, one more than expected, which was attributed to the substance being an inorganic acid salt. swgdrug.org This demonstrates the level of detail that can be obtained from NMR analysis. The characterization of a series of N,N-diallyltryptamines, including 4-AcO-DALT, utilized NMR spectroscopy as a key identification method. atu.ienih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation patterns of a compound, which are crucial for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic analysis. It separates compounds in a mixture before they are introduced to the mass spectrometer for detection. The electron ionization (EI) mass spectrum of 4-AcO-DALT would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. For instance, the analysis of the related compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) by GC-MS revealed a retention time of 15.054 minutes under specific chromatographic conditions. swgdrug.org Similarly, the GC-MS analysis of 5-acetoxy-N,N-dimethyltryptamine showed a retention time of 13.75 minutes. swgdrug.org A comprehensive study of seventeen DALT derivatives, including 4-AcO-DALT, employed GC-MS with both quadrupole and ion trap detectors. atu.ienih.govnih.gov

Table 1: GC-MS Parameters for Related Tryptamines

Parameter 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) swgdrug.org 5-Acetoxy-N,N-dimethyltryptamine swgdrug.org
Column DB-1 MS (30m x 0.25mm x 0.25µm) DB-1 MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1 mL/min Helium at 1.0 mL/min
Injector Temp. 280°C 280°C
Oven Program 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min Not specified

| Retention Time | 15.054 min | 13.75 min |

This table presents data for related compounds to illustrate typical GC-MS conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. Tandem MS (MS/MS) involves multiple stages of mass analysis and is used to obtain detailed structural information.

In the analysis of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), a related compound, the fragmentation pattern in positive ionization mode showed a loss of the diisopropyl amine group, followed by the loss of the acetyl group, producing the most intense signal at m/z 160.0758. nih.gov Further fragmentation yielded ions with m/z 132.0808 and 115.0539. nih.gov This level of detail is critical for distinguishing between closely related isomers. A study on seventeen DALT derivatives, including 4-AcO-DALT, utilized both low and high mass accuracy MS/MS to provide a comprehensive analytical dataset. atu.ienih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Related Tryptamine (B22526)

Compound Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)

This table presents data for a related compound to illustrate typical HRMS fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can be used to identify chromophores within a molecule. For this compound hydrochloride, the maximum absorbance wavelengths (λmax) have been reported at 220 and 279 nm. caymanchem.com The use of photodiode array (PDA) detection coupled with liquid chromatography allows for the acquisition of UV spectra across a range of wavelengths for each component of a mixture as it elutes from the column. This was a technique employed in the comprehensive analysis of seventeen DALT derivatives. atu.ienih.govnih.gov

Infrared (IR) Spectroscopy (e.g., GC-Solid State IR Analysis)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for the compound. The analysis of seventeen DALT derivatives, including 4-AcO-DALT, utilized GC solid-state IR analysis to further confirm the identity of the compounds. atu.ienih.govnih.gov

Table 3: Summary of Analytical Techniques for this compound

Technique Purpose Reference
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation atu.ie, nih.gov, nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification atu.ie, nih.gov, nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) Accurate mass measurement and structural fragmentation analysis atu.ie, nih.gov, nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection Identification of chromophores atu.ie, caymanchem.com, nih.gov, nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of this compound from complex matrices or from mixtures of other similar compounds. The choice of method depends on the sample's nature, the required sensitivity, and the analytical objective. A variety of techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE), have been successfully applied to the analysis of tryptamines. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of tryptamines. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common for these analyses. researchgate.net A key advantage of HPLC is its ability to separate compounds with minimal sample preparation and without the need for derivatization, which is often required in gas chromatography. researchgate.net

One established HPLC method for the simultaneous separation of multiple tryptamines, including the related compound N,N-diallyltryptamine (DALT), utilizes a C18 stationary phase. japsonline.com The conditions for this method are detailed in the table below and demonstrate a successful separation with short retention times, providing clear identification. japsonline.com The relative standard deviation for retention times in such methods is typically low, indicating good reproducibility. japsonline.com

ParameterCondition
ColumnLiChrospher® 100 RP-18e (250 mm x 4 mm)
Mobile Phase0.1% Triethylammonium acetate (B1210297) (TEAA, pH 2.5) : Methanol : Acetonitrile (70:10:20, v/v/v)
Flow Rate1 mL/min
Temperature35°C
DetectionUV at 280 nm
Injection Volume5 µl

This table summarizes HPLC conditions used for the separation of tryptamine derivatives, which are applicable for the analysis of this compound. japsonline.com

For the analysis of this compound in complex biological matrices such as urine or blood, the coupling of liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the method of choice. mdpi.com This technique offers superior sensitivity and selectivity, which is essential for identifying metabolites that are often present in low concentrations. researchgate.netnih.gov

Studies on structurally related tryptamines, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), demonstrate the power of LC-HRMS/MS in metabolic profiling. nih.govresearchgate.netjefferson.edudntb.gov.ua In these studies, reversed-phase liquid chromatography is used to separate the parent compound and its metabolites prior to detection by a high-resolution mass spectrometer. nih.govresearchgate.net The high mass accuracy of instruments like quadrupole time-of-flight (QTOF) mass spectrometers allows for the confident identification of metabolites based on their exact mass and fragmentation patterns. nih.gov For instance, the metabolism of 4-AcO-DiPT was elucidated by incubating the compound with human hepatocytes and analyzing the resulting mixture with LC-HRMS/MS. nih.govresearchgate.net This approach is directly applicable to studying the biotransformation of this compound.

ParameterCondition (based on 4-AcO-DiPT analysis)
ChromatographyReversed-Phase Liquid Chromatography (RPLC)
Ionization ModePositive and Negative Ion Modes
Mass SpectrometryHigh-Resolution Tandem Mass Spectrometry (HRMS/MS)
ApplicationMetabolite identification in complex matrices (e.g., human hepatocytes, urine)
Key FindingsIdentifies Phase I (e.g., hydrolysis, N-dealkylation) and Phase II (e.g., glucuronidation, sulfation) metabolites. nih.govresearchgate.net

This table outlines the general parameters for LC-HRMS/MS analysis, derived from studies on a closely related tryptamine, suitable for the investigation of this compound in biological samples. nih.govresearchgate.netjefferson.edudntb.gov.ua

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for the analytical characterization of tryptamines. atu.ienih.gov GC-MS provides excellent separation efficiency and allows for structural elucidation based on characteristic mass fragmentation patterns. japsonline.com

The analysis of this compound and its related compounds by GC-MS has been thoroughly documented. atu.ienih.gov These compounds are sufficiently volatile for GC analysis, often without the need for chemical derivatization. The retention times typically correlate with the molecular weight and are influenced by the functional groups present on the indole ring. japsonline.com A standard method utilizes a non-polar capillary column, such as a 5% phenyl methyl siloxane phase. japsonline.com

ParameterCondition
ColumnHP-5MS 5% phenyl methyl siloxane (30 m x 250 µm x 0.25 µm)
Carrier GasHelium at a constant flow of 0.8 mL/min
Injector Temperature280°C
Oven ProgramInitial temp 50°C for 1 min, then ramp at 10°C/min to 310°C, hold for 3 min
DetectorMass Spectrometer (MS)
Scan Rangem/z 35–400

This table presents typical GC-MS parameters for the analysis of tryptamine derivatives, including this compound. japsonline.com

Capillary electrophoresis (CE) represents an alternative and efficient technique for the separation of tryptamine derivatives. nih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes. A method developed for the determination of nine different tryptamines utilized CE combined with UV-laser-induced fluorescence detection to achieve low detection limits. nih.gov

In this method, native alpha-cyclodextrin (B1665218) was used as a modifier in the separation electrolyte, which served to enhance both the electrophoretic separation and the fluorescence signal. nih.gov The successful separation of a wide range of tryptamines highlights the potential of CE for the analysis of this compound, especially in forensic contexts where sample amounts may be limited. nih.gov In some cases, CE may be necessary to separate structural isomers that are indistinguishable by HPLC. nih.gov

ParameterCondition
TechniqueCapillary Electrophoresis with UV-Laser-Induced Fluorescence Detection
Separation ModifierNative alpha-cyclodextrin
ApplicationDetermination of tryptamine derivatives in forensic samples
Detection Limits0.1-6 µg/L
BenefitHigh resolution and sensitivity for tryptamine analysis. nih.gov

This table summarizes the conditions for a Capillary Electrophoresis method developed for the analysis of various tryptamines. nih.gov

Enantioseparation Studies

While this compound itself is achiral, many related tryptamines and their derivatives possess chiral centers. nih.gov The study of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. Enantioseparation is the process of separating these stereoisomers.

Direct enantiomeric separation is most commonly achieved using high-performance liquid chromatography with a chiral stationary phase (CSP). eijppr.com A CSP creates a chiral environment within the column, allowing for differential interaction with the enantiomers of an analyte, which results in different retention times. eijppr.com

Polysaccharide-based CSPs are among the most popular and versatile for chiral separations. chromatographyonline.comnih.gov These phases, often derived from cellulose (B213188) or amylose, can separate a wide range of structurally diverse compounds under various chromatographic modes (normal phase, reversed-phase, and polar organic). chromatographyonline.com For example, polysaccharide-based CSPs have been successfully used for the enantioseparation of novel ketamine derivatives, demonstrating their broad applicability. mdpi.com

Another type of CSP used for related compounds is the cyclodextrin-based phase. An Astec® Cyclobond I™ 2000 column, which is a β-cyclodextrin-based CSP, has been employed for the chiral separation of various psychoactive substances. japsonline.com Furthermore, Cinchona alkaloid-based zwitterionic CSPs have shown high efficiency in the enantiomeric separation of tryptophan derivatives, which share the core indole structure with this compound. nih.gov The selection of the appropriate CSP and mobile phase is critical and often requires screening various column chemistries to achieve optimal resolution. chromatographyonline.com

CSP TypeExampleApplication/Principle
Polysaccharide-BasedCellulose or Amylose derivatives (e.g., Lux® i-cellulose-5, Lux® i-Amylose-1)Broad applicability for a wide range of chiral compounds, including ketamine derivatives. chromatographyonline.commdpi.com Separation is based on interactions like hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com
Cyclodextrin-BasedAstec® Cyclobond I™ 2000 (β-cyclodextrin)Used for the enantioseparation of various psychoactive drugs. japsonline.com Enantiomers are separated based on their differential inclusion into the hydrophobic cyclodextrin (B1172386) cavity. eijppr.com
Zwitterionic (Cinchona Alkaloid-Based)CHIRALPAK® ZWIX(+)Effective for enantiomeric separation of tryptophan derivatives. nih.gov Separation relies on ion-exchange and polar interactions. nih.gov

This table provides an overview of different types of Chiral Stationary Phases (CSPs) and their applications in separating chiral compounds related to this compound.

Method Validation for Research Applications

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this involves establishing a set of performance characteristics to ensure the reliability and validity of analytical results. While specific validation data for 4-AcO-DALT is not extensively published, the validation parameters for closely related 4-acetoxy tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (psilacetin), provide a strong framework for the expected performance of analytical methods. researchgate.netoup.comnih.gov

A comprehensive validation of an analytical method for 4-AcO-DALT in a research context would typically assess the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix constituents. In chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), selectivity is achieved by a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov For instance, a validated method for several 4-position ring-substituted tryptamines utilized two MRM transitions per analyte to ensure specificity. researchgate.netnih.gov

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A study on related tryptamines demonstrated linearity across a concentration range of 0.5–100 ng/mL. researchgate.netnih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. A validated method for similar tryptamines in plasma reported acceptable bias (a measure of accuracy) within ±20% and imprecision (a measure of precision) of less than 20%. researchgate.netoup.comnih.gov Inter- and intra-day precision are typically evaluated to assess the method's reproducibility over time. For example, a high-performance liquid chromatography (HPLC) method developed for the separation of various tryptamines showed relative standard deviations (RSD) for intra- and interday retention times of between 0.13% and 0.70% for a related compound, indicating good precision. japsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a sensitive LC-MS/MS method for related tryptamines, linearity was achieved from 0.5 ng/mL, suggesting a low LOQ suitable for detecting small quantities in research samples. researchgate.netnih.gov

Matrix Effects: In methods used for biological samples, the matrix effect is the influence of other components in the sample on the analytical signal of the analyte. It is crucial to evaluate and minimize matrix effects to ensure accurate quantification. A study on tryptamines in plasma found minimal interference from matrix effects, with a coefficient of variation (CV) of less than 18.3% across ten different samples, although some ion enhancement was observed for certain analytes. researchgate.netoup.comnih.gov

Extraction Efficiency: This parameter measures the efficiency of the extraction procedure used to isolate the analyte from its matrix. The extraction efficiency for a range of tryptamines from plasma was found to be approximately 50% using a protein precipitation method. researchgate.netoup.comnih.gov

The following tables summarize typical validation parameters that would be established for an analytical method for this compound based on data from closely related compounds.

Table 1: Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Tryptamine Analogs in Plasma

Validation ParameterTypical Acceptance CriteriaReported Values for Related Tryptamines
Linearity (r²)≥ 0.99≥ 0.99 for a range of 0.5-100 ng/mL researchgate.netnih.gov
Accuracy (Bias)Within ±20%Acceptable bias (±20%) demonstrated researchgate.netoup.comnih.gov
Precision (Imprecision)< 20% RSD< 20% demonstrated researchgate.netoup.comnih.gov
Matrix Effect (CV)< 20%< 18.3% researchgate.netoup.comnih.gov
Extraction EfficiencyConsistent and reproducible~50% researchgate.netoup.comnih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Precision for a Tryptamine Analog

Precision ParameterRelative Standard Deviation (RSD)
Intraday Retention Time0.13% japsonline.com
Interday Retention Time0.70% japsonline.com

The development and validation of such robust analytical methods are essential for advancing the scientific understanding of this compound in research settings. oup.com These validated methods provide the foundation for accurate and reproducible measurements in various research applications.

Metabolic Pathways and Biotransformation of 4 Acetyloxy N,n Diallyltryptamine

Identification of Phase I Metabolic Transformations

Phase I metabolism of 4-AcO-DALT is expected to involve several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) isoenzymes. These transformations modify the chemical structure of the parent compound, leading to the formation of various metabolites.

Ester Hydrolysis to 4-Hydroxy-N,N-diallyltryptamine

The most prominent and initial step in the metabolism of 4-acetoxy tryptamines is the rapid hydrolysis of the ester group. wikipedia.orgresearchgate.netacslab.comsmolecule.comrecovered.org This reaction is catalyzed by esterase enzymes present in the body, converting 4-AcO-DALT into its active phenolic metabolite, 4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT). nih.gov This biotransformation is a common feature for analogous compounds like 4-AcO-DMT and 4-AcO-DiPT, which are considered prodrugs of their respective 4-hydroxy counterparts. wikipedia.orgnih.govwikipedia.org The resulting 4-HO-DALT is then available to undergo further metabolic processes.

Table 1: Key Phase I Metabolic Transformation - Ester Hydrolysis

Precursor CompoundMetabolic ProcessKey Metabolite
4-Acetyloxy-N,N-diallyltryptamine (4-AcO-DALT)Ester Hydrolysis4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT)

N-Dealkylation Pathways of the Diallyl Group

Following the initial hydrolysis, the resulting 4-HO-DALT, as well as the parent compound, can undergo N-dealkylation. This process involves the removal of one or both allyl groups from the nitrogen atom of the tryptamine (B22526) side chain. Research on the metabolism of N,N-diallyltryptamine (DALT) has confirmed N-dealkylation as a significant metabolic route. nih.govresearchgate.net This reaction is primarily catalyzed by CYP enzymes, including CYP2C19, CYP2D6, and CYP3A4. nih.gov The sequential removal of the allyl groups would result in the formation of 4-hydroxy-N-allyltryptamine (4-HO-NALT) and subsequently 4-hydroxytryptamine (B1209533) (4-HT).

Table 2: Predicted N-Dealkylation Metabolites of 4-HO-DALT

Precursor MetaboliteMetabolic ProcessResulting Metabolite
4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT)N-Dealkylation (removal of one allyl group)4-Hydroxy-N-allyltryptamine (4-HO-NALT)
4-Hydroxy-N-allyltryptamine (4-HO-NALT)N-Dealkylation (removal of second allyl group)4-Hydroxytryptamine (4-HT)

N-Oxidation Processes

N-oxidation is another established metabolic pathway for tryptamines, including DALT. nih.govresearchgate.net This reaction involves the oxidation of the tertiary amine group, leading to the formation of an N-oxide metabolite, specifically this compound N-oxide or, more likely after hydrolysis, 4-Hydroxy-N,N-diallyltryptamine N-oxide. This transformation is also mediated by CYP enzymes and potentially flavin-containing monooxygenases (FMOs).

Elucidation of Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination from the body. For 4-AcO-DALT, the primary sites for conjugation are the hydroxyl groups formed during Phase I metabolism.

O-Glucuronidation of Hydroxylated Metabolites

Following the hydrolysis of 4-AcO-DALT to 4-HO-DALT and any subsequent hydroxylated metabolites, these compounds are expected to undergo extensive O-glucuronidation. This is a common and major metabolic pathway for many tryptamines. nih.govresearchgate.net Studies on the structurally similar psilocin (4-HO-DMT) have identified UGT1A10 and UGT1A9 as key enzymes in its glucuronidation. nih.gov The process involves the attachment of a glucuronic acid moiety to the 4-hydroxy position of the indole (B1671886) ring, forming a glucuronide conjugate that is readily excreted in urine.

Table 3: Predicted O-Glucuronidation Metabolites

Precursor MetaboliteMetabolic ProcessResulting Conjugate
4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT)O-Glucuronidation4-HO-DALT-glucuronide
4-Hydroxy-N-allyltryptamine (4-HO-NALT)O-Glucuronidation4-HO-NALT-glucuronide

O-Sulfation of Hydroxylated Metabolites

In addition to glucuronidation, O-sulfation is another significant Phase II conjugation reaction for hydroxylated tryptamines. nih.govresearchgate.net This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolites, catalyzed by sulfotransferase (SULT) enzymes. The resulting sulfate (B86663) conjugates are highly water-soluble and are efficiently eliminated. It is anticipated that 4-HO-DALT and its dealkylated metabolites would be subject to O-sulfation.

Table 4: Predicted O-Sulfation Metabolites

Precursor MetaboliteMetabolic ProcessResulting Conjugate
4-Hydroxy-N,N-diallyltryptamine (4-HO-DALT)O-Sulfation4-HO-DALT-sulfate
4-Hydroxy-N-allyltryptamine (4-HO-NALT)O-Sulfation4-HO-NALT-sulfate

In Vitro Metabolic Profiling Studies

In vitro experimental models are fundamental tools for elucidating the metabolic pathways of novel compounds. These systems, primarily utilizing human liver-derived preparations, allow for the controlled study of biotransformation in a setting that mimics the primary site of drug metabolism in the body.

Human Hepatocyte Incubation Models

Human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a close representation of the physiological environment of the liver. dntb.gov.ua

A study on the closely related compound 4-Acetyloxy-N,N-diisopropyltryptamine (4-AcO-DiPT) using pooled human hepatocytes provides significant insight. dntb.gov.uajefferson.edunih.gov In this research, after a 3-hour incubation period, six distinct metabolites of 4-AcO-DiPT were identified. nih.govresearchgate.net The metabolic cascade began with ester hydrolysis to form 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.govresearchgate.net This initial metabolite then served as a substrate for a variety of subsequent reactions, including:

O-glucuronidation: Conjugation of glucuronic acid to the 4-hydroxy group. nih.gov

O-sulfation: Conjugation of a sulfonate group.

N-oxidation: Oxidation of the tertiary amine. nih.gov

N-dealkylation: Removal of one of the isopropyl groups. nih.gov

Based on these findings, it is highly probable that this compound, when incubated with human hepatocytes, would first undergo hydrolysis to 4-HO-DALT. This primary metabolite would then likely be subject to further transformations analogous to those seen with 4-OH-DiPT, such as glucuronidation, sulfation, N-oxidation, and N-deallylation.

Use of Liver Microsome Systems

Human liver microsomes are subcellular fractions containing a high concentration of phase I cytochrome P450 (CYP) enzymes. nih.gov They are widely used to investigate the initial oxidative metabolism of compounds.

Studies on N,N-diallyltryptamine (DALT), the non-acetylated form of the target compound, have identified the specific CYP isoenzymes responsible for its metabolism. The primary enzymes involved are CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net The metabolic reactions observed for DALT include aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. nih.govresearchgate.net

Furthermore, research on 4-AcO-DMT using pooled human liver microsomes identified fifteen different metabolites (twelve from phase I and three from phase II). nih.govresearchgate.net The main biotransformations included hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronic acid conjugation, with the hydrolyzed metabolite being the most abundant. nih.govresearchgate.net

Therefore, it is predicted that in a liver microsome system, this compound would be readily hydrolyzed to 4-HO-DALT. The resulting 4-HO-DALT and any remaining parent compound would then be metabolized by CYP2C19, CYP2D6, and CYP3A4, leading to hydroxylated, N-deallylated, and N-oxidized products.

In Silico Prediction of Metabolic Fates

Computational, or in silico, models provide a rapid and cost-effective method for predicting the metabolic fate of chemical compounds. These tools use algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes. nih.govmdpi.com

Application of Predictive Software for Metabolite Generation

Software programs like GLORYx, BioTransformer, SyGMa, and MetaTrans are employed to predict potential metabolites of xenobiotics. dntb.gov.ua For instance, in the study of 4-AcO-DiPT, the GLORYx freeware was used to assist in metabolite identification, predicting a total of 47 potential phase I and phase II metabolites before experimental verification. dntb.gov.uajefferson.eduresearchgate.net This highlights the utility of in silico tools in guiding targeted analysis of complex biological samples.

For this compound, these predictive tools would likely generate a list of potential metabolites based on established biotransformation rules. The predicted metabolic pathways would almost certainly include:

Phase I Reactions:

Ester Hydrolysis: Cleavage of the O-acetyl group to form 4-HO-DALT.

Hydroxylation: Addition of hydroxyl groups to the indole ring or the allyl chains.

N-dealkylation: Removal of one or both allyl groups.

N-oxidation: Formation of an N-oxide at the tertiary amine.

Allyl Chain Oxidation: Potential epoxidation or hydroxylation of the allyl double bonds.

Phase II Reactions:

Glucuronidation: Conjugation of glucuronic acid to hydroxylated metabolites.

Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

Characterization of Metabolite Biomarkers for Research and Analytical Detection

Identifying unique metabolite biomarkers is essential for confirming exposure to a specific compound in clinical and forensic toxicology. An ideal biomarker is a metabolite that is produced in significant quantities and is unique to the parent compound.

Based on the metabolism of analogous tryptamines, several metabolites can be proposed as potential biomarkers for this compound consumption.

Primary Biomarker: The hydrolyzed metabolite, 4-hydroxy-N,N-diallyltryptamine (4-HO-DALT) , is expected to be the most abundant and readily detectable metabolite. However, its presence could also indicate consumption of 4-HO-DALT itself. nih.gov

Secondary Biomarkers: To specifically pinpoint this compound intake, metabolites that retain a portion of the original structure or are unique downstream products are valuable. Drawing parallels from the 4-AcO-DiPT study, the following are suggested as optimal biomarkers: jefferson.edunih.gov

A dealkylated metabolite , such as 4-hydroxy-N-allyltryptamine (4-HO-ALT), formed after hydrolysis and subsequent N-deallylation.

An N-oxide metabolite , specifically 4-hydroxy-N,N-diallyltryptamine-N-oxide.

Phase II Biomarkers: The glucuronide and sulfate conjugates of 4-HO-DALT would also serve as important indicators of exposure, particularly in urine analysis. nih.gov

The table below summarizes the key metabolic transformations and proposed biomarkers based on data from analogous compounds.

Computational and Theoretical Chemistry Studies on 4 Acetyloxy N,n Diallyltryptamine

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction of compounds like 4-AcO-DALT with their biological targets, primarily serotonin (B10506) receptors.

Research into substituted tryptamines has identified the serotonin 2A (5-HT₂A) receptor as a primary target responsible for their psychedelic effects. nih.govwikipedia.org Docking studies simulate the insertion of the 4-AcO-DALT molecule into the binding pocket of the 5-HT₂A receptor. These simulations suggest that, like other tryptamines, the protonated amine side chain forms a key ionic interaction with a conserved aspartate residue (Asp155) in the third transmembrane helix of the receptor. The indole (B1671886) ring system engages in hydrophobic and aromatic stacking interactions with surrounding residues.

While specific docking scores for 4-AcO-DALT are not widely published, experimental binding affinity data, which docking simulations aim to predict, are available for it and its active metabolite, 4-HO-DALT (4-hydroxy-N,N-diallyltryptamine). O-acetylation, as in 4-AcO-DALT, generally reduces the in vitro potency at the 5-HT₂A receptor by 10- to 20-fold compared to its 4-hydroxy analogue. nih.gov However, this does not necessarily alter the binding mode itself. Studies on a wide range of tryptamines show that 4-acetoxy and 4-hydroxy compounds display similar target profiles across serotonin receptors. researchgate.net

Interactive Table: Receptor Binding Data for 4-AcO-DALT and Related Compounds

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Note: Binding affinity (Ki) and functional activity (EC50) values are compiled from various studies and represent the concentration required to inhibit 50% of radioligand binding and to elicit 50% of the maximal response, respectively. Lower values indicate higher affinity/potency. Data for 4-AcO-DALT is estimated based on the typical potency reduction from its hydroxy analog. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For tryptamines, QSAR helps to understand how different substituents on the indole ring or the amino group influence receptor affinity and efficacy.

Holographic QSAR (HQSAR) is a specific technique that correlates structural fragments of a molecule with its activity, without the need for 3D alignment. nih.gov Studies using HQSAR on a large dataset of tryptamine (B22526) derivatives have successfully modeled their inhibitory potencies at 5-HT₁A and 5-HT₂A receptors. nih.gov These models demonstrate that substitutions at the 4-position of the indole ring are a major determinant of activity.

For 4-AcO-DALT, the key structural features analyzed in a QSAR context would be:

The 4-acetoxy group: This group is known to act as a prodrug, being hydrolyzed in vivo to the more active 4-hydroxy metabolite. nih.gov QSAR models confirm that 4-hydroxy tryptamines are potent agonists, and the acetoxy group is a bioisosteric replacement that preserves the potential for activity after metabolic conversion.

The N,N-diallyl substituents: The size and nature of the N-alkyl groups significantly modulate potency and receptor selectivity. Compared to smaller substituents like dimethyl (as in 4-AcO-DMT), the larger diallyl groups in 4-AcO-DALT can alter the fit within the receptor binding pocket, potentially affecting affinity and efficacy at different serotonin receptor subtypes. For instance, bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors. nih.gov

QSAR models can generate contribution maps, visualizing which molecular fragments have a positive or negative impact on activity. For a compound like 4-AcO-DALT, the indole scaffold and the ethylamine (B1201723) sidechain would show a strong positive contribution to 5-HT₂A binding, with the diallyl and acetoxy groups modulating this fundamental interaction. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. biorxiv.orgbiorxiv.orgnih.gov Although no MD simulations published to date have specifically focused on 4-AcO-DALT, extensive simulations have been performed on the 5-HT₂A receptor in complex with other tryptamines like psilocin (the active metabolite of 4-AcO-DMT). biorxiv.orgsdu.dknih.gov

These studies provide a robust framework for understanding how 4-AcO-DALT's active metabolite, 4-HO-DALT, would behave. An MD simulation of 4-HO-DALT bound to the 5-HT₂A receptor would typically involve these steps:

The docked complex is embedded in a simulated neuronal membrane with water and ions. biorxiv.org

The system's energy is minimized.

The simulation is run for a duration ranging from nanoseconds to microseconds, calculating the forces between atoms and their subsequent movements at each femtosecond step. nih.gov

Key insights from such simulations include:

Conformational Stability: MD simulations assess the stability of the binding pose predicted by docking. They reveal whether the ligand remains stably bound in the orthosteric binding pocket or explores other conformations. biorxiv.org

Receptor Activation: Agonist binding is known to trigger a conformational change in the receptor, leading to its activation. A critical event in this process for GPCRs like the 5-HT₂A receptor is the breaking of an "ionic lock" between specific residues at the intracellular ends of transmembrane helices 3 and 6. nih.gov MD simulations can track the distance between these residues to observe this activation event.

Water's Role: Simulations can reveal the role of specific water molecules in mediating hydrogen bonds between the ligand and the receptor, which are crucial for stabilizing the complex.

By observing the dynamic interactions of the ligand with key residues (e.g., Ser242, Phe339, Trp336) and the resulting conformational changes in the receptor, MD simulations can help explain why a compound acts as an agonist and provide a mechanistic basis for its potency and efficacy. nih.govnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These properties are fundamental to a molecule's reactivity and its ability to interact with a biological receptor. For 4-AcO-DALT, these calculations can provide insights into its intrinsic chemical nature.

DFT-based QSAR studies on tryptamines have shown that electronic descriptors are major contributors to their hallucinogenic activity. researchgate.net Key parameters calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For tryptamines, a negative potential is typically observed around the oxygen of the 4-position substituent and the indole nitrogen, indicating regions likely to engage in hydrogen bonding or electrostatic interactions with the receptor. The positive potential around the side-chain amine is crucial for the primary interaction with the receptor's aspartate residue.

Partial Atomic Charges: These calculations quantify the charge on each atom, helping to refine the understanding of intermolecular forces like electrostatic interactions and hydrogen bonds.

By calculating these properties for 4-AcO-DALT, researchers can compare it to other tryptamines to understand how the diallyl and acetoxy groups influence its electronic profile and, consequently, its interaction with the 5-HT₂A receptor.

In Silico Prediction of Biotransformation Pathways

Before a compound can reach its target, it is often modified by metabolic enzymes. In silico tools are increasingly used to predict the metabolic fate of new substances, helping to identify potentially active or toxic metabolites. news-medical.netnih.gov These tools use databases of known metabolic reactions and rule-based systems or machine learning models to predict how a molecule will be transformed in the body.

For 4-AcO-DALT, several metabolic pathways can be predicted based on the known metabolism of other 4-acetoxy tryptamines and general tryptamine biotransformation. nih.govnih.gov Commonly used prediction software includes platforms like BioTransformer, SyGMa, and others that predict Phase I and Phase II metabolic reactions. nih.gov

The predicted primary metabolic pathways for 4-AcO-DALT are:

Ester Hydrolysis: The most significant and rapid metabolic step is the hydrolysis of the 4-acetoxy group by esterase enzymes to yield the active metabolite, 4-hydroxy-N,N-diallyltryptamine (4-HO-DALT). This is analogous to psilocybin being converted to psilocin. nih.gov

N-Dealkylation: The N,N-diallyl groups can be removed sequentially by cytochrome P450 (CYP450) enzymes. This would produce N-allyl-tryptamine and eventually tryptamine itself, which can then undergo further metabolism.

Hydroxylation: CYP450 enzymes can add hydroxyl (-OH) groups to various positions on the molecule, most commonly on the indole ring (e.g., at the 2, 6, or 7 positions) or on the allyl side chains.

Phase II Conjugation: The hydroxyl groups introduced during Phase I metabolism, as well as the 4-hydroxy group of the primary metabolite, can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) to form more water-soluble compounds that are easily excreted.

Interactive Table: Predicted Metabolites of 4-Acetyloxy-N,N-diallyltryptamine

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Future Research Directions for 4 Acetyloxy N,n Diallyltryptamine

Advanced Pharmacological Characterization in Preclinical Models

While some tryptamine (B22526) derivatives have undergone pharmacological investigation, the specific profile of 4-Acetyloxy-N,N-diallyltryptamine is not well-documented. Preliminary studies on ring-substituted N,N-diallyltryptamine (DALT) analogs have included behavioral assays in mice. For instance, 4-acetoxy DALT has been shown to induce the head-twitch response (HTR), a behavioral proxy in rodents that suggests potential activity at serotonin (B10506) 5-HT2A receptors. caymanchem.com Research on other 4-acetoxy-N,N-dialkyltryptamines demonstrates that they generally act as agonists at 5-HT2 receptor subtypes and can substitute for known hallucinogens in drug discrimination studies in rats. acs.orgacs.org

Future research must move beyond these initial indicators to establish a complete pharmacological profile. This should involve:

Receptor Binding Assays: Quantitative analysis of binding affinities for a wide array of CNS receptors, with a particular focus on all serotonin (5-HT) receptor subtypes, as well as dopamine (B1211576), adrenergic, and histamine (B1213489) receptors to identify primary targets and potential off-target interactions.

Functional Activity Assays: In vitro experiments, such as calcium mobilization assays, to determine the functional activity of the compound at its primary receptor targets. acs.org These studies will clarify whether it acts as a full or partial agonist, or an antagonist, and establish its potency and efficacy relative to other tryptamines.

In Vivo Behavioral Pharmacology: Expanding on the HTR studies, further preclinical evaluation in animal models is needed. Drug discrimination paradigms can assess the subjective effects of the compound relative to reference hallucinogens. researchgate.net

Table 1: Proposed Preclinical Pharmacological Investigations
Research AreaMethodologyObjective
Receptor AffinityRadioligand Binding AssaysDetermine Ki values at a comprehensive panel of CNS receptors.
Functional ActivityCalcium Mobilization or other Second Messenger AssaysMeasure EC50 and Emax values at key serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT1A).
In Vivo PsychoactivityHead-Twitch Response (HTR) in MiceConfirm and quantify 5-HT2A receptor-mediated behavioral effects.
Subjective Effects ProfileDrug Discrimination in RatsCompare the discriminative stimulus effects to established hallucinogens.

Development of Novel Synthetic Routes and Analog Generation

The synthesis of this compound has been achieved as part of broader efforts to characterize novel N,N-diallyltryptamines. One documented method involves a microwave-accelerated Speeter and Anthony procedure. ljmu.ac.uk While effective for laboratory-scale synthesis and initial characterization, future research should focus on the development of more efficient, scalable, and potentially more environmentally sustainable synthetic methodologies. This could involve exploring alternative catalysts, solvent systems, or reaction pathways to improve yields and reduce purification complexities.

Furthermore, the generation of novel analogs is a cornerstone of medicinal chemistry and pharmacology for establishing structure-activity relationships (SAR). Future synthetic efforts could explore:

Modifications of the N,N-diallyl Group: Replacing the allyl groups with other alkyl or cycloalkyl substituents to investigate how steric and electronic factors at the nitrogen atom influence receptor binding and functional activity.

Alterations of the Acetoxy Group: Substituting the acetyl moiety with other ester groups (e.g., propionoxy, butyroxy) to modulate the compound's properties as a potential prodrug for 4-hydroxy-N,N-diallyltryptamine. Studies on other tryptamines suggest that the ester group can influence potency. nih.gov

Indole (B1671886) Ring Substitution: Introducing substituents at other positions on the indole ring to probe their effect on the pharmacological profile.

Refinement of Analytical Detection and Quantification Methods

Initial analytical characterization of this compound has been performed using a suite of standard techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) analysis. ljmu.ac.uk These methods are sufficient for identifying the bulk material. However, for pharmacological and metabolic studies, more sensitive and specific methods capable of detecting and quantifying the compound and its metabolites in complex biological matrices are required.

Future research should prioritize the development and validation of such methods:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying drugs and metabolites in biological fluids like plasma, urine, and cerebrospinal fluid. nih.gov A validated LC-MS/MS method would be essential for conducting pharmacokinetic studies.

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS/MS are invaluable for identifying unknown metabolites in discovery-based studies, as demonstrated in the metabolic profiling of the related compound 4-acetoxy-N,N-diisopropyltryptamine. dntb.gov.uajefferson.edu

Table 2: Recommended Analytical Method Development
TechniqueApplicationKey Parameters for Validation
LC-MS/MSQuantification in plasma/urine for pharmacokinetic studies.Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effects. nih.gov
LC-HRMS/MSMetabolite identification in in vitro and in vivo samples.Mass accuracy, isotopic pattern matching, fragmentation analysis.
GC-MSScreening and confirmation in forensic contexts.Retention time, mass spectral library matching. japsonline.com

In-depth Enzymatic Pathway Elucidation for Metabolism

Currently, there is a lack of specific metabolic data for this compound. However, research on structurally similar 4-acetoxy tryptamines, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), provides a strong predictive framework. nih.gov For 4-AcO-DiPT, the primary metabolic step is rapid ester hydrolysis to the active 4-hydroxy metabolite (4-OH-DiPT). jefferson.edunih.gov This is followed by Phase I reactions like N-dealkylation and N-oxidation, and Phase II reactions including O-glucuronidation and O-sulfation of the hydroxyl group. dntb.gov.uaresearchgate.net

It is highly probable that this compound follows a similar pathway, acting as a prodrug for 4-hydroxy-N,N-diallyltryptamine. Future research must confirm this hypothesis and delineate the specific enzymes involved. This requires a multi-step approach:

In Vitro Metabolism Studies: Incubating the compound with human liver microsomes (HLMs) and hepatocytes to identify the primary metabolites. jefferson.edu

Enzyme Phenotyping: Using specific chemical inhibitors or recombinant human enzymes (e.g., carboxylesterases, cytochrome P450s, UGTs, SULTs) to identify the precise enzymatic pathways responsible for hydrolysis, oxidation, and conjugation.

In Vivo Metabolite Profiling: Analysis of plasma and urine from preclinical animal models to confirm that the in vitro findings translate to a whole-organism system.

Comprehensive Stereochemical Analysis of Activity and Metabolism

Stereochemistry is a critical factor in pharmacology, as different enantiomers of a chiral drug can exhibit markedly different activities and metabolic fates. researchgate.net However, based on its chemical structure, this compound is an achiral molecule. nih.gov It does not possess a stereocenter and therefore does not exist as enantiomers.

As a result, future research directions that typically involve the stereoselective synthesis of individual enantiomers and the separate evaluation of their pharmacological and metabolic profiles are not applicable to this specific compound. The molecule is achiral, and thus there are no stereoisomers to compare. Research efforts would be more appropriately directed toward the other areas outlined above, such as pharmacology and metabolism, which are not confounded by stereochemical factors for this particular tryptamine derivative.

Q & A

Q. How does 4-AcO-DALT compare to 5-MeO-DALT in receptor selectivity and behavioral outcomes?

  • 5-HT2A Selectivity : 4-AcO-DALT (Ki = 11 nM) is more selective than 5-MeO-DALT (Ki = 130 nM).
  • Behavioral Effects : 5-MeO-DALT induces weaker HTR but prolonged anxiolytic effects in open-field tests, suggesting divergent therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.